4-(Trimethoxymethyl)oxane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethoxymethyl)oxane typically involves the reaction of tetrahydropyran with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:
Tetrahydropyran+Trimethyl orthoformateAcid catalystthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethoxymethyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trimethoxymethyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Trimethoxymethyl)oxane involves its interaction with various molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can form stable intermediates, facilitating the formation of desired products in synthetic reactions.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran (Oxane): The parent compound of 4-(Trimethoxymethyl)oxane, characterized by a six-membered ring with one oxygen atom.
2-Tetrahydropyranyl (THP) Ethers: Commonly used as protecting groups for alcohols in organic synthesis.
Trimethoxysilane: Another compound with three methoxy groups, used in different applications.
Uniqueness
This compound is unique due to the presence of three methoxy groups attached to the methyl group, which significantly enhances its chemical reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-(trimethoxymethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-10-9(11-2,12-3)8-4-6-13-7-5-8/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUXMKKSPICIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOCC1)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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